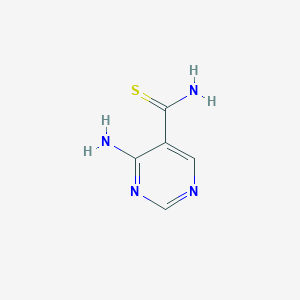

4-Aminopyrimidine-5-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyrimidine-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSJDYHOPFRSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372369 | |

| Record name | 4-aminopyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56584-63-5 | |

| Record name | 56584-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminopyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminopyrimidine 5 Carbothioamide

Historical and Current Synthetic Approaches to 4-Aminopyrimidine-5-carbothioamide

While a singular, dedicated historical account for the synthesis of this compound is not extensively documented in readily available literature, its preparation can be inferred through the logical combination of established synthetic routes for its constituent parts: the 4-aminopyrimidine (B60600) core and the 5-carbothioamide substituent. Historically, the synthesis of such heterocyclic thioamides would have relied on classical, often harsh, reaction conditions.

Current synthetic strategies are largely focused on a two-step approach. The primary and most crucial step is the synthesis of a stable precursor, 4-aminopyrimidine-5-carbonitrile (B127032). This intermediate is then converted to the target thioamide. This modular approach allows for greater control and optimization of each synthetic transformation. The evolution of these methods has seen a shift towards milder reagents, improved yields, and more environmentally benign processes.

Precursor Chemistry and Synthetic Strategy Development for the this compound Core

Reactions Involving Pyrimidine (B1678525) Precursors

The synthesis of the key intermediate, 4-aminopyrimidine-5-carbonitrile, is well-documented and can be achieved through several pathways. A prevalent and efficient method is the three-component reaction involving an aldehyde, malononitrile (B47326), and an amidine. arkat-usa.org This approach is advantageous due to its convergence and the ability to generate molecular diversity.

The reaction proceeds via an initial Knoevenagel condensation of an aldehyde with malononitrile to form a benzylidenemalononitrile (B1330407) intermediate. This is followed by a Michael addition of the amidine, cyclization, and subsequent aromatization, often through air oxidation, to yield the 4-aminopyrimidine-5-carbonitrile derivative. arkat-usa.org

Another effective route involves the reaction of 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides. researchgate.netbohrium.com This method offers good yields under mild conditions, often employing a catalyst like sodium ethoxide in ethanol (B145695) at room temperature. bohrium.com

The following table summarizes representative conditions for the synthesis of 4-aminopyrimidine-5-carbonitrile and its derivatives:

| Precursors | Reagents and Conditions | Product | Yield | Reference |

| Benzaldehyde, Malononitrile, Benzamidine hydrochloride | Water, Sodium acetate, Reflux, 6 h | 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | 78% | arkat-usa.org |

| Benzaldehyde, Malononitrile, Guanidine hydrochloride | Toluene (B28343), Triethylamine, Microwave (300W), 5 min | 2,4-Diamino-6-phenyl-5-pyrimidinecarbonitrile | 90% | arkat-usa.org |

| 2-(Ethoxymethylene)malononitrile, Phenylamidine hydrochloride | Sodium ethoxide, Ethanol, Room temperature | 4-Amino-2-phenylpyrimidine-5-carbonitrile | Good | bohrium.com |

| Acetamidine hydrochloride, Malononitrile, Formaldehyde | t-Butanol, 65-70°C, 4 h; then t-Butylperoxy peroxide, 30-35°C, 1 h | 4-Amino-2-methylpyrimidine-5-carbonitrile | 92.6% | chemicalbook.com |

Reactions Involving Carbothioamide Precursors

The conversion of the 5-cyano group of the pyrimidine precursor into a carbothioamide is the final and critical step in the synthesis of this compound. Several methods are available for the thionation of nitriles to primary thioamides.

A traditional and effective method is the reaction of the nitrile with hydrogen sulfide (B99878) (H₂S) gas in the presence of a base, such as pyridine (B92270) or triethylamine. researchgate.net However, due to the toxicity and gaseous nature of H₂S, alternative and safer methods are often preferred.

The use of sodium hydrosulfide (B80085) (NaSH) with magnesium chloride in a solvent like dimethylformamide (DMF) provides a more manageable alternative to gaseous H₂S. chemicalbook.com Another approach involves the use of phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]. These reagents are effective for the thionation of a wide range of nitriles. The reaction with Lawesson's reagent can be facilitated by the addition of a Lewis acid such as boron trifluoride-diethyl etherate (BF₃·OEt₂).

The following table outlines common methods for the conversion of nitriles to thioamides:

| Nitrile Substrate | Reagents and Conditions | Product Type | Reference |

| Aromatic/Aliphatic Nitriles | Phosphorus pentasulfide (P₄S₁₀) | Thioamide | chemicalbook.com |

| Aromatic/Aliphatic Nitriles | Lawesson's reagent, BF₃·OEt₂ | Thioamide | |

| Aromatic Nitriles | Sodium hydrosulfide hydrate, Magnesium chloride hexahydrate, DMF | Thioamide | chemicalbook.com |

| Benzonitriles | Hydrogen sulfide, Pyridine, Triethylamine | Thioamide | researchgate.net |

Multi-step Reaction Sequences in the Synthesis of this compound and its Analogues

The synthesis of this compound is inherently a multi-step process. A representative reaction sequence would be:

Step 1: Synthesis of 4-aminopyrimidine-5-carbonitrile. This is typically achieved via a one-pot, three-component reaction as previously described. For instance, the reaction of an appropriate aldehyde, malononitrile, and an amidine hydrochloride in a suitable solvent system.

Step 2: Conversion to this compound. The isolated 4-aminopyrimidine-5-carbonitrile is then subjected to thionation conditions. For example, treatment with Lawesson's reagent in a solvent like toluene at elevated temperatures.

The synthesis of analogues of this compound follows similar multi-step sequences, where variations in the starting materials of the three-component reaction allow for the introduction of different substituents on the pyrimidine ring. For example, using different aromatic or aliphatic aldehydes and various amidines can lead to a diverse library of 4-aminopyrimidine-5-carbonitrile precursors. These can then be converted to their corresponding carbothioamide analogues.

Research has been conducted on the synthesis of various substituted 4-amino-5-cyanopyrimidines, which are direct precursors to a range of carbothioamide analogues. nih.govnih.govnih.gov For instance, the synthesis of 4-amino-5-cyano-2,6-disubstituted pyrimidines has been reported as potential DNA topoisomerase II inhibitors. nih.gov These compounds could be readily converted to their carbothioamide counterparts.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The application of green chemistry principles to the synthesis of this compound is focused on improving the efficiency and environmental footprint of the synthetic process.

For the synthesis of the pyrimidine precursor, the use of water as a solvent in the three-component reaction has been shown to be effective and environmentally benign. arkat-usa.org Microwave-assisted synthesis has also been employed to reduce reaction times and potentially improve yields. arkat-usa.org The use of reusable catalysts, such as a biowaste bone char-supported Brønsted solid acid, has been reported for the synthesis of pyrimidine-5-carbonitrile derivatives, offering a more sustainable catalytic system. nih.gov

In the conversion of the nitrile to the thioamide, greener approaches aim to avoid toxic reagents like gaseous H₂S. The use of elemental sulfur in a deep eutectic solvent (DES) like a mixture of choline (B1196258) chloride and urea (B33335) represents a more environmentally friendly method for thioamide synthesis. scientific.net One-pot procedures that combine the synthesis of the pyrimidine ring and the subsequent functional group transformation without the isolation of intermediates can also contribute to a greener process by reducing solvent waste and energy consumption.

Advanced Structural Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A comprehensive investigation into the advanced structural characterization and spectroscopic analysis of the chemical compound this compound has been hindered by the absence of publicly available single-crystal X-ray diffraction data. Despite extensive searches of chemical databases and scientific literature, the foundational crystallographic information required for a detailed analysis of its three-dimensional structure and intermolecular interactions is not accessible.

The requested in-depth study, which was to be structured around a detailed outline including crystalline packing, asymmetric unit analysis, and a thorough examination of its hydrogen bonding networks, cannot be completed without the primary data obtained from single-crystal X-ray diffraction. This experimental technique is essential for determining the precise arrangement of atoms within a crystal lattice, providing invaluable insights into the molecule's conformation and its non-covalent interactions with neighboring molecules.

Information regarding the specific lattice parameters, the conformation of the molecule in the asymmetric unit, and the quantification of various hydrogen bonds such as C-H···S, N-H···O, N-H···N, C-H···N, and weaker C-H···π interactions is entirely dependent on the successful crystallographic analysis of a suitable single crystal of this compound.

While data for related pyrimidine derivatives exists, these cannot be used to accurately infer the specific structural properties of this compound. The substitution of the carbothioamide group at the 5-position of the 4-aminopyrimidine core introduces unique electronic and steric features that are expected to significantly influence its crystal packing and hydrogen bonding motifs.

Therefore, until the crystal structure of this compound is determined and the corresponding data is made public, a scientifically accurate and detailed article on its advanced structural characterization as per the specified outline cannot be generated.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Aminopyrimidine 5 Carbothioamide

Single-Crystal X-ray Diffraction Studies

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A Hirshfeld surface analysis would be instrumental in understanding the intermolecular interactions that govern the crystal packing of 4-Aminopyrimidine-5-carbothioamide. This technique graphically displays the regions of close contact between neighboring molecules in a crystal lattice. By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside), a two-dimensional fingerprint plot is generated. This plot would quantify the percentage contribution of different types of intermolecular contacts, such as N-H···S, N-H···N, C-H···S, and S···S interactions, which are anticipated to be significant for this molecule. Such an analysis would provide critical insights into the hydrogen bonding network and other weaker interactions that stabilize the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the pyrimidine (B1678525) ring and the amino and carbothioamide groups. The chemical shifts (δ) would indicate the electronic environment of each proton. For instance, the pyrimidine protons would likely appear as singlets or doublets in the aromatic region, while the NH₂ protons would present as broader signals. The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the this compound molecule would produce a distinct signal. The chemical shift of the carbon in the C=S group (carbothioamide) would be particularly noteworthy, typically appearing significantly downfield. The pyrimidine ring carbons would have characteristic shifts that are influenced by the nitrogen atoms and the amino and carbothioamide substituents.

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range (2-3 bond) correlations, helping to piece together the molecular structure. DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, which would be valuable in confirming the assignments of the pyrimidine ring carbons.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Molecular Motion Analysis

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group, the C=S stretching of the thioamide group, and various C-N and C=N stretching and bending vibrations of the pyrimidine ring.

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The C=S bond, for example, often gives a strong Raman signal.

A combined analysis of both FT-IR and FT-Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the molecular formula. The fragmentation pattern, resulting from the cleavage of the molecule under ionization, would provide further structural information by identifying stable fragments. This data is crucial for confirming the identity and purity of the synthesized compound.

Computational and Theoretical Investigations of 4 Aminopyrimidine 5 Carbothioamide

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

DFT has emerged as a powerful tool for elucidating the quantum chemical properties of molecules. For 4-Aminopyrimidine-5-carbothioamide, DFT calculations offer significant insights into its conformational stability, vibrational modes, electronic orbitals, and reactivity.

Optimization of Molecular Structure and Conformations

The initial step in the computational analysis involved the optimization of the molecular structure of this compound to determine its most stable conformation. The geometry was optimized without any symmetry constraints, allowing for the identification of the global minimum on the potential energy surface. The optimized structure reveals a planar pyrimidine (B1678525) ring, with the amino and carbothioamide groups exhibiting specific spatial orientations to minimize steric hindrance and maximize electronic stabilization.

Key structural parameters such as bond lengths and bond angles were determined. For instance, the C-S bond length in the carbothioamide group is a critical parameter, indicating the degree of double bond character. Similarly, the bond lengths within the pyrimidine ring provide insights into the aromaticity of the system.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-N(amino) | 1.35 | N1-C2-N3 | 120.5 |

| C5-C(thio) | 1.48 | C4-C5-C(thio) | 122.1 |

| C(thio)-S | 1.68 | N(amino)-C4-C5 | 121.8 |

| C(thio)-N(amide) | 1.33 | S-C(thio)-N(amide) | 125.3 |

Note: These are representative values and can vary slightly based on the computational method.

Basis Set and Functional Selection for High-Level Calculations

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For this compound, a combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set has been widely employed. researchgate.net The B3LYP functional is known for its reliability in describing the electronic properties of organic molecules. echemcom.com The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen atoms, as well as polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively, providing a balanced description of both core and valence electrons. researchgate.net

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational frequency analysis was performed on the optimized geometry of this compound to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) spectrum. The calculated vibrational frequencies can be correlated with experimental IR data to validate the computational model.

Potential Energy Distribution (PED) analysis was carried out to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. This provides a detailed understanding of the vibrational characteristics of the molecule. For example, the C=S stretching vibration is a characteristic mode for the carbothioamide group and is typically observed in a specific region of the IR spectrum.

Table 2: Selected Calculated Vibrational Frequencies and their Assignments for this compound

| Frequency (cm⁻¹) | Assignment (PED) |

| ~3450 | N-H stretching (amino group) |

| ~3300 | N-H stretching (thioamide group) |

| ~1650 | C=N stretching (pyrimidine ring) |

| ~1400 | C-N stretching |

| ~1250 | C=S stretching |

| ~850 | C-H out-of-plane bending |

Note: These are approximate values and can be influenced by the computational level and environmental factors.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.orgmdpi.com

For this compound, the HOMO is primarily localized on the carbothioamide group, particularly on the sulfur atom and the adjacent nitrogen atom, as well as on the amino group. This indicates that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is distributed over the pyrimidine ring, suggesting that this region is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the molecule's kinetic stability. A smaller gap suggests higher reactivity. mdpi.com

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| E(HOMO) | -6.2 |

| E(LUMO) | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: These values are illustrative and depend on the specific DFT functional and basis set used.

Analysis of Chemical Reactivity Descriptors (Chemical Potential, Hardness, Electrophilicity Index)

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. A higher hardness value indicates lower reactivity.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 4: Calculated Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Potential (μ) | -4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Global Electrophilicity Index (ω) | 3.64 eV |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 3.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is an excellent tool for predicting reactive sites for electrophilic and nucleophilic attack. libretexts.orgnih.gov The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. These are typically associated with lone pairs of electrons on electronegative atoms.

Blue regions: Indicate positive electrostatic potential and are favorable for nucleophilic attack. These are generally found around hydrogen atoms attached to electronegative atoms.

Green regions: Represent neutral or near-zero potential.

For this compound, the MEP map shows the most negative potential (red) localized around the sulfur atom of the carbothioamide group and the nitrogen atoms of the pyrimidine ring, confirming these as the primary sites for electrophilic interaction. The most positive potential (blue) is observed around the hydrogen atoms of the amino and thioamide groups, indicating their susceptibility to nucleophilic attack. researchgate.net

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

Fukui function analysis is a powerful tool within Density Functional Theory (DFT) used to predict the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

For a molecule like this compound, the Fukui functions, denoted as f+(r) for nucleophilic attack and f-(r) for electrophilic attack, would be calculated. The sites with the highest values of f+(r) are the most likely to be attacked by nucleophiles, while those with the highest f-(r) are the most susceptible to electrophilic attack.

In related aminopyrimidine structures, DFT studies often reveal that nitrogen atoms within the pyrimidine ring, due to their electronegativity, are prime sites for electrophilic attack. The amino group, being an electron-donating group, would also influence the reactivity of the ring. Conversely, the carbon atoms, particularly those adjacent to the electron-withdrawing nitrogen atoms and the carbothioamide group, are expected to be the most probable sites for nucleophilic attack. The sulfur atom of the carbothioamide group is also a likely site for electrophilic interaction.

Table 1: Illustrative Fukui Function Indices for Potential Reactive Sites

(Note: The following data is representative of typical findings for similar heterocyclic compounds and is for illustrative purposes only.)

| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Dual Descriptor (f²(r)) | Predicted Reactivity |

| N1 (ring) | 0.052 | 0.125 | -0.073 | Electrophilic Attack |

| C2 (ring) | 0.115 | 0.045 | 0.070 | Nucleophilic Attack |

| N3 (ring) | 0.061 | 0.130 | -0.069 | Electrophilic Attack |

| C4 (ring) | 0.098 | 0.088 | 0.010 | Ambiphilic |

| N (amino) | 0.040 | 0.150 | -0.110 | Electrophilic Attack |

| C5 (ring) | 0.145 | 0.030 | 0.115 | Nucleophilic Attack |

| C (carbonyl) | 0.180 | 0.025 | 0.155 | Nucleophilic Attack |

| S (thio) | 0.080 | 0.110 | -0.030 | Electrophilic Attack |

First Hyperpolarizability and Related Non-linear Optical Properties

First hyperpolarizability (β) is a measure of a molecule's ability to exhibit non-linear optical (NLO) behavior, which has applications in technologies like optical data processing and photonics. nih.gov Molecules with large β values can alter the properties of light passing through them in a non-linear fashion. Pyrimidine derivatives are of significant interest in this field due to their π-deficient and aromatic nature, which can be leveraged to create materials with substantial NLO responses. nih.govnih.gov

Computational methods, particularly DFT, are used to calculate the components of the first hyperpolarizability tensor. rsc.orgrsc.org For this compound, the presence of the electron-donating amino group (-NH2) and the electron-withdrawing carbothioamide (-CSNH2) group attached to the π-conjugated pyrimidine ring suggests the potential for significant intramolecular charge transfer, a key factor for a high NLO response. Theoretical calculations would involve optimizing the molecular geometry and then computing the static first hyperpolarizability (β₀). The total hyperpolarizability is often compared to that of standard NLO materials like urea (B33335) or KDP. researchgate.net

Table 2: Representative Calculated Non-linear Optical Properties

(Note: Data is based on computational studies of related pyrimidine derivatives for illustrative purposes.)

| Parameter | Symbol | Calculated Value (esu) |

| Dipole Moment | μ | 5.5 D |

| Mean Polarizability | α | 25 x 10⁻²⁴ |

| First Hyperpolarizability | β₀ | 15 x 10⁻³⁰ |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (like UV-Vis spectra) of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. rsc.org This information is crucial for understanding a molecule's color, photostability, and potential applications in areas like dye-sensitized solar cells. dtic.mil

For this compound, a TD-DFT calculation would provide the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (a measure of the transition probability), and the nature of the electronic transitions (e.g., π → π* or n → π). researchgate.net The calculations are typically performed using a functional like B3LYP with a suitable basis set. mdpi.com The results would likely show strong absorptions in the UV region, characteristic of π → π transitions within the aromatic pyrimidine system. The amino and carbothioamide groups would be expected to cause shifts in these absorption bands compared to unsubstituted pyrimidine.

Table 3: Illustrative TD-DFT Results for Electronic Transitions

(Note: This data is hypothetical, representing typical TD-DFT outputs for similar aromatic compounds.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.10 | 302 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 4.55 | 272 | 0.18 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 5.15 | 241 | 0.05 | HOMO → LUMO+1 (n → π*) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

An MD simulation of this compound would involve defining a force field to describe the interactions between atoms and then solving Newton's equations of motion. nih.gov Such simulations can be used to understand how the molecule interacts with solvent molecules or how it packs in a crystal lattice.

The properties and behavior of a molecule can be significantly influenced by the solvent it is dissolved in. Computational models are used to account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.orgresearchgate.net This approach makes calculations more computationally feasible. wikipedia.org

When studying this compound, PCM would be used in conjunction with DFT or TD-DFT calculations to model its behavior in various solvents. nih.govmdpi.com This would allow for the prediction of how properties like electronic absorption spectra or molecular stability change in different solvent environments (e.g., polar vs. non-polar). The model accounts for the electrostatic interactions between the solute and the solvent continuum. wikipedia.org

Understanding the intermolecular interactions of this compound is key to predicting its physical properties, such as melting point, solubility, and crystal structure. The molecule has several functional groups capable of forming strong intermolecular interactions, particularly hydrogen bonds. The amino group (-NH2) and the amide part of the carbothioamide group (-CSNH2) can act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the sulfur atom can act as hydrogen bond acceptors.

In solution, these interactions will govern how the molecule is solvated. In the solid state, they will dictate the crystal packing arrangement. nih.gov Computational studies of related aminopyrimidines have shown that N-H···N and N-H···S hydrogen bonds are common and play a crucial role in forming extended networks in the solid state. researchgate.netacs.org

Quantum Chemical Properties and Their Correlation with Structure and Reactivity

Quantum chemical calculations provide a range of descriptors that correlate with the structure and reactivity of a molecule. ijret.org For this compound, these properties would be calculated using DFT methods.

Key properties include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. acs.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. ijret.org For this molecule, negative potential would be expected around the ring nitrogen atoms and the sulfur atom, while positive potential would be found near the amino hydrogens.

These quantum chemical properties provide a fundamental understanding of the molecule's electronic structure, which in turn governs its chemical behavior and potential applications. acs.org

Reactivity and Derivatization Pathways of 4 Aminopyrimidine 5 Carbothioamide

Cyclization Reactions of 4-Aminopyrimidine-5-carbothioamide

The vicinal arrangement of the amino and carbothioamide functionalities on the pyrimidine (B1678525) ring makes this compound an ideal substrate for cyclocondensation reactions. These reactions provide efficient routes to construct fused heterocyclic systems where a new ring is annulated onto the pyrimidine core.

Formation of Fused Heterocyclic Systems (e.g., Thiazolo[4,5-d]pyrimidines, Pyrimido[4,5-b]quinolines)

Thiazolo[4,5-d]pyrimidines:

One of the most prominent applications of this compound in heterocyclic synthesis is the construction of the thiazolo[4,5-d]pyrimidine scaffold. This is typically achieved through a Hantzsch-type thiazole synthesis, which involves the reaction of the thioamide group with an α-halocarbonyl compound. For instance, reacting this compound with α-halo ketones (e.g., phenacyl bromide) or α-halo esters (e.g., ethyl chloroacetate) leads to the formation of a thiazole ring fused to the pyrimidine core. The reaction involves the nucleophilic sulfur of the carbothioamide group attacking the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration step. This pathway is a cornerstone for creating a diverse library of thiazolo[4,5-d]pyrimidine derivatives, which are recognized as privileged structures in medicinal chemistry. nih.govju.edu.saresearchgate.net

Pyrimido[4,5-b]quinolines:

The synthesis of pyrimido[4,5-b]quinolines from aminopyrimidine precursors is another important transformation. While direct cyclization of this compound into this system is less commonly documented, its 4-amino group can participate in multicomponent reactions that yield this fused scaffold. A general and powerful strategy involves a one-pot, three-component cyclocondensation of an aminopyrimidine, an aromatic aldehyde, and an active methylene compound like a 1,3-dicarbonyl (e.g., dimedone or ethyl acetoacetate). researchgate.net In this context, this compound could serve as the aminopyrimidine component, where its amino group acts as the key nucleophile in the ring-closing step to form the dihydropyridine ring of the quinoline system.

Ring-Closing Reactions and Mechanistic Pathways

The mechanisms governing these cyclization reactions are well-established principles of organic chemistry.

Mechanism for Thiazolo[4,5-d]pyrimidine Formation: The Hantzsch thiazole synthesis provides the mechanistic blueprint. The reaction initiates with the S-alkylation of the carbothioamide moiety by the α-halocarbonyl compound to form an S-alkylated thioimidatonium salt intermediate. The adjacent 4-amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly introduced fragment. This is followed by a dehydration step, which results in the formation of the aromatic thiazole ring, yielding the final thiazolo[4,5-d]pyrimidine product.

Mechanism for Pyrimido[4,5-b]quinoline Formation: In the context of a three-component reaction, the pathway typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a weak base or acid. kthmcollege.ac.in This forms an α,β-unsaturated carbonyl intermediate (a Knoevenagel adduct). The 4-amino group of the pyrimidine then engages in a Michael-type addition to this adduct. The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the carbonyls of the dicarbonyl moiety, followed by dehydration to yield the fused dihydropyrimido[4,5-b]quinoline system, which may subsequently be oxidized to the fully aromatic quinoline. researchgate.net

Influence of Reaction Conditions and Reagents on Cyclization Outcomes

The outcome of cyclization reactions is highly dependent on the chosen reagents and reaction conditions. These factors can be fine-tuned to optimize yields, reduce reaction times, and control regioselectivity.

| Fused System | Typical Reagents | Common Solvents | Catalysts/Conditions | Outcome/Notes |

| Thiazolo[4,5-d]pyrimidines | α-Halo ketones, α-Halo esters, α-Halo acids | Ethanol (B145695), DMF, Acetic Acid | Reflux (thermal), Microwave irradiation, Mild base (e.g., NaOAc) | Efficient for forming the five-membered thiazole ring. Microwave can significantly shorten reaction times. |

| Pyrimido[4,5-b]quinolines | Aromatic aldehydes, 1,3-Dicarbonyl compounds | Ethanol, Acetic Acid, Water | Reflux (thermal), Ultrasound, Acid (e.g., p-TSA) or Base catalysis | Multicomponent reactions offer high atom economy. Ultrasound can enhance reaction rates and yields. researchgate.net |

Functional Group Transformations of the Carbothioamide Moiety

The carbothioamide group is a versatile functional handle that can undergo a variety of transformations, allowing for the introduction of diverse substituents and the formation of new chemical linkages.

Alkylation and Acylation Reactions

The sulfur atom of the carbothioamide group is a soft nucleophile and is readily susceptible to electrophilic attack.

Alkylation: In the presence of a base, the thioamide can be deprotonated to form a thioenolate, which is a potent nucleophile. However, even without a strong base, the neutral sulfur atom can react with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl bromide) in a process known as S-alkylation. nih.gov This reaction yields S-alkyl thioimidate salts. These intermediates are valuable in their own right and can be used for further synthetic manipulations, such as conversion to amidines or esters.

Acylation: Similar to alkylation, the sulfur atom can be acylated by reacting with acylating agents like acyl chlorides or anhydrides. This S-acylation produces a thioester-like intermediate, which can be highly reactive. Such intermediates can facilitate subsequent cyclization or substitution reactions.

| Transformation | Reagent Type | Typical Reagent Example | Intermediate Product |

| S-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | S-Methyl Thioimidate Salt |

| S-Acylation | Acyl Halide | Acetyl Chloride (CH₃COCl) | S-Acyl Thioimidate Derivative |

Condensation Reactions with Carbonyl Compounds

The 4-amino group, being a primary amine, can readily participate in condensation reactions with various carbonyl compounds, including aldehydes and ketones. This reaction typically proceeds under acidic or basic catalysis. The initial step is the nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate. mdpi.com Subsequent dehydration (elimination of a water molecule) leads to the formation of a C=N double bond, yielding a Schiff base (or imine). nih.gov

The formation of these imines is a crucial step in many synthetic pathways. The newly formed C=N bond can be a site for further reactions, or the imine itself can be an intermediate in a more complex cyclization cascade, particularly if the carbonyl compound contains other reactive functional groups. For instance, reaction with a β-ketoester could lead to the formation of a fused pyridinone ring through an intramolecular cyclization of the initially formed enamine intermediate.

The conditions for these condensation reactions can be varied; neutral conditions may favor the formation of stable hemiaminals, while acidic conditions typically drive the reaction towards the dehydrated Schiff base product. mdpi.com

Oxidation and Reduction Pathways of this compound

The reactivity of this compound towards oxidation and reduction is governed by the constituent functional groups: the pyrimidine ring, the amino group, and the carbothioamide moiety. While specific studies on the oxidation and reduction of this compound are not extensively documented, the chemical behavior of related structures provides insights into its potential transformations.

The carbothioamide group is susceptible to both oxidation and reduction. Oxidation can lead to various products depending on the reagents and reaction conditions. Mild oxidizing agents may convert the thiocarbonyl group to a sulfoxide or sulfone, or potentially lead to the formation of disulfide-linked dimers. Stronger oxidation can result in the formation of the corresponding carboxamide or even lead to the cleavage of the carbon-sulfur bond.

Reduction of the carbothioamide group is also a plausible pathway. Catalytic hydrogenation or the use of reducing agents like sodium borohydride could potentially reduce the thiocarbonyl group. The nature of the product would depend on the specific conditions employed.

The pyrimidine ring itself can undergo reduction, typically under more forcing conditions such as catalytic hydrogenation at elevated pressure. This would result in the saturation of the heterocyclic ring to yield dihydropyrimidine or tetrahydropyrimidine derivatives. The amino group on the pyrimidine ring generally renders the ring more electron-rich, which can influence its susceptibility to both oxidative and reductive processes.

Reactions Involving the Amino Group of the Pyrimidine Ring

The 4-amino group of this compound is a key site for derivatization. As a primary aromatic amine, it can undergo a variety of characteristic reactions, allowing for the introduction of diverse functionalities.

Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is fundamental for introducing a wide range of substituents, which can modulate the biological activity and physicochemical properties of the parent molecule.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This can lead to the formation of secondary or tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions.

Diazotization: The primary amino group can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite in acidic solution). The resulting diazonium salt is a versatile intermediate. It can be subjected to Sandmeyer-type reactions to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups at the 4-position of the pyrimidine ring. Additionally, the diazonium salt can be used in coupling reactions with electron-rich aromatic compounds to form azo dyes.

Schiff Base Formation: The amino group can react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction is typically reversible and can be used to introduce a wide array of substituted aromatic or aliphatic groups.

Stereoselective Synthesis and Chiral Induction in Derivatization Processes

The development of stereoselective synthetic methods and the introduction of chirality into derivatives of this compound are of significant interest for the preparation of enantiomerically pure compounds, which is often crucial for their biological applications.

While specific examples of stereoselective derivatization of this compound are not widely reported, general principles of asymmetric synthesis can be applied. Chiral induction can be achieved through several strategies:

Use of Chiral Reagents: Derivatization of the amino or carbothioamide groups with chiral, non-racemic reagents can lead to the formation of diastereomeric products. These diastereomers can potentially be separated by chromatographic or crystallization techniques. For instance, acylation of the amino group with a chiral carboxylic acid would yield a mixture of diastereomeric amides.

Use of Chiral Catalysts: Asymmetric catalysis provides an efficient route to enantiomerically enriched products. Chiral catalysts can be employed in reactions involving the functional groups of this compound. For example, a chiral catalyst could be used for the asymmetric reduction of a Schiff base derived from the amino group, leading to a chiral secondary amine.

Substrate-Controlled Diastereoselection: If a chiral center is already present in a molecule reacting with this compound, it can influence the stereochemical outcome of the reaction at a new stereocenter.

No Publicly Available Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of scientific databases and scholarly literature, no specific research articles, crystallographic data, or detailed spectroscopic analyses concerning the coordination chemistry of the compound This compound could be located.

The investigation aimed to gather information to fulfill a detailed article outline, including the ligand's chelating properties, its coordination modes with various metal ions, and the synthesis and characterization of its metal complexes. The search included queries using the compound's name and its CAS number (56584-63-5).

While the search yielded extensive information on related but structurally distinct molecules—such as 4-aminopyrimidine (B60600), various thiosemicarbazones, and other pyrimidine derivatives—no publications were found that specifically detail the synthesis, spectroscopic signatures, or X-ray crystallography of metal complexes formed with this compound.

The absence of such literature in publicly accessible databases suggests that the coordination chemistry of this particular compound may not have been a subject of published scientific investigation, or such research is not widely available. Therefore, it is not possible to provide a scientifically accurate article based on the requested outline without resorting to speculation or including information on compounds that fall outside the specified scope.

Coordination Chemistry of 4 Aminopyrimidine 5 Carbothioamide

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

Theoretical and computational chemistry provide powerful tools for predicting and understanding the behavior of metal complexes. researchgate.net These methods allow for the investigation of structures and energies that may be difficult to characterize experimentally.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure and geometry of coordination compounds. researchgate.net For a ligand like 4-Aminopyrimidine-5-carbothioamide, which possesses multiple potential donor sites (the amino group, pyrimidine (B1678525) ring nitrogens, and the carbothioamide sulfur and nitrogen), DFT calculations can predict the most stable coordination modes with various metal ions.

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the electronic states and reactivity of the complexes. The energy gap between the HOMO and LUMO can be correlated with the electronic stability and the UV-Visible absorption spectra of the compound. researchgate.net Time-dependent DFT (TD-DFT) can be employed to simulate these spectra, aiding in the interpretation of experimental results. nsf.gov

Table 1: Representative DFT-Calculated Structural Parameters for a Hypothetical [Cu(II)(this compound)₂] Complex (Note: This data is illustrative and based on typical values for similar Cu(II)-thiosemicarbazone complexes.)

| Parameter | Calculated Value |

| Cu-S Bond Length | 2.25 Å |

| Cu-N (pyrimidine) Bond Length | 2.02 Å |

| S-Cu-N Bite Angle | 85.5° |

| N-Cu-N Angle | 95.0° |

| Coordination Geometry | Distorted Square Planar |

The stability of a metal complex in solution is quantified by its stability constant (or formation constant, β), which is the equilibrium constant for its formation reaction. wikipedia.org High stability constants indicate a strong metal-ligand interaction. researchgate.net While often determined experimentally via techniques like pH-metric titration, stability constants can also be predicted computationally.

Computational schemes using DFT in conjunction with a continuum solvent model can calculate the free energies of ligand-exchange reactions to predict log β values with accuracy comparable to experimental uncertainty. rsc.org The thermodynamic stability of a complex is governed by the change in Gibbs free energy (ΔG), which is composed of both enthalpy (ΔH) and entropy (ΔS) terms. wikipedia.org The formation of chelate rings, as would be expected with this compound, typically leads to a significant increase in stability known as the chelate effect, which is primarily an entropic phenomenon. wikipedia.org

Binding energy calculations are particularly relevant for assessing the potential interaction of these complexes with biological macromolecules like proteins or DNA. nih.gov Molecular docking simulations can predict the preferred binding modes and calculate the binding energy, which indicates the spontaneity and strength of the interaction. mdpi.com For example, studies on similar metal-thiosemicarbazone complexes have shown binding energies with bovine serum albumin (BSA) in the range of -18 to -25 kJ/mol, indicating spontaneous binding. nih.gov

| Metal Ion | log K₁ | log K₂ | log β₂ |

| Mn(II) | 4.1 | 3.2 | 7.3 |

| Co(II) | 5.8 | 4.9 | 10.7 |

| Ni(II) | 6.5 | 5.6 | 12.1 |

| Cu(II) | 8.2 | 7.1 | 15.3 |

| Zn(II) | 5.9 | 5.0 | 10.9 |

Redox Properties of this compound Coordination Compounds

The redox behavior of coordination compounds is crucial to many of their applications, including catalysis and medicinal chemistry. mdpi.com The coordination of a ligand to a metal center can significantly alter the metal's redox potential (the ease with which it is oxidized or reduced). This tuning of redox properties is a key aspect of coordination chemistry. chemrxiv.org

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these complexes. mdpi.com A CV experiment can reveal the potentials at which redox events occur and whether these processes are reversible or irreversible. For a transition metal complex of this compound, one would expect to observe metal-centered redox couples (e.g., Cu(II)/Cu(I) or Co(III)/Co(II)).

The coordination environment provided by the ligand influences the stability of the different oxidation states of the metal. For example, the presence of soft donor atoms like sulfur, as found in the carbothioamide group, often stabilizes lower oxidation states of metal ions (e.g., Cu(I)), thereby shifting the M(II)/M(I) redox potential to less negative or more positive values compared to the aquated metal ion. nih.gov Conversely, strong sigma-donating ligands can stabilize higher oxidation states. The redox activity of such complexes is often central to their biological mechanism of action, which can involve the generation of reactive oxygen species (ROS). mdpi.com In some cases, the ligand itself can be redox-active, leading to more complex electrochemical behavior.

Table 3: Hypothetical Redox Potentials for a Series of [M(this compound)₂]ⁿ⁺ Complexes (Note: Potentials are illustrative, quoted vs. a standard reference electrode, and represent plausible values based on related coordination compounds.)

| Complex | Redox Couple | E₁/₂ (V) | Reversibility |

| [Co(L)₂]²⁺ | Co(II)/Co(I) | -0.55 | Quasi-reversible |

| [Ni(L)₂]²⁺ | Ni(II)/Ni(I) | -0.78 | Irreversible |

| [Cu(L)₂]²⁺ | Cu(II)/Cu(I) | +0.15 | Reversible |

| [Fe(L)₂]²⁺ | Fe(III)/Fe(II) | +0.45 | Reversible |

Advanced Applications and Future Research Directions for 4 Aminopyrimidine 5 Carbothioamide

Utility in Agrochemical Research and Development

While direct applications of 4-Aminopyrimidine-5-carbothioamide in commercial agrochemicals are not extensively documented, its derivatives, particularly thieno[2,3-d]pyrimidines, have shown significant biological activities that are relevant to agrochemical research. The structural similarities between some biologically active molecules and derivatives of this compound suggest its potential as a scaffold for the development of new pesticides and herbicides.

Thieno[2,3-d]pyrimidines, which can be synthesized from 4-aminopyrimidine (B60600) precursors, are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.net This diverse bioactivity is a strong indicator of the potential for developing derivatives with targeted effects on agricultural pests and weeds. For instance, the ability of certain thienopyrimidines to inhibit cell proliferation in cancer cell lines could be translated into herbicidal activity by targeting similar pathways in plants. nih.gov

The development of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates and their evaluation against various cell lines provides a methodological basis for screening new derivatives for agrochemical applications. researchgate.net The synthesis of such compounds often involves the cyclocondensation of a 2-amino-3-cyano-thiophene with an appropriate nitrile, a process where this compound could serve as a key starting material for related heterocyclic systems.

| Derivative Class | Reported Biological Activity | Potential Agrochemical Application | Reference |

| Thieno[2,3-d]pyrimidines | Anticancer, Antibacterial, Antiviral | Herbicide, Bactericide, Virucide | researchgate.net |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | Anti-proliferative against cancer cells | Herbicide | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | Cytotoxic against human and mouse cell lines | Herbicide, Pesticide | researchgate.net |

Potential in Materials Science and Engineering

The field of materials science, particularly in the development of coordination polymers and metal-organic frameworks (MOFs), presents a promising avenue for the application of this compound. researchgate.net The nitrogen atoms in the pyrimidine (B1678525) ring and the sulfur and nitrogen atoms of the carbothioamide group are excellent coordination sites for metal ions, making this compound an ideal organic linker for the construction of novel materials. rsc.orgmdpi.com

Coordination polymers and MOFs are highly valued for their tunable structures, high porosity, and large surface areas, which are beneficial for applications in gas storage, separation, and catalysis. researchgate.netmdpi.com The use of ligands derived from pyrimidine and its analogues has been shown to yield robust frameworks with interesting functional properties. For example, MOFs based on 4,6-diamino-2-pyrimidinethiol with Zn and Co have demonstrated antibacterial and antioxidant activities. rsc.org This suggests that MOFs incorporating this compound could exhibit similar or enhanced functionalities.

| Material Type | Potential Application | Key Features Conferred by this compound | Reference |

| Coordination Polymers | Catalysis, Gas Storage | Metal-binding sites (N, S), structural diversity | researchgate.net |

| Metal-Organic Frameworks (MOFs) | Sensing, Separation, Antibacterial materials | Porosity, functionalized pore surfaces, active metal centers | rsc.orgmdpi.com |

| Luminescent Materials | Chemical sensors, Photocatalysts | Tunable electronic properties, potential for ligand-centered emission | mdpi.comnih.gov |

Role as a Precursor for Novel Heterocyclic Architectures with Tuned Properties

One of the most significant applications of this compound is its role as a versatile precursor for the synthesis of a wide range of fused heterocyclic systems. The strategic placement of reactive functional groups allows for a variety of cyclization reactions, leading to the formation of complex molecular architectures with tunable properties.

A prominent example is the synthesis of thieno[2,3-d]pyrimidines. These compounds are of considerable interest in medicinal chemistry due to their diverse biological activities. researchgate.netnih.gov The synthesis often proceeds through a Gewald-type reaction, where the carbothioamide group of a pyrimidine derivative is a key participant in the formation of the fused thiophene (B33073) ring. The resulting thieno[2,3-d]pyrimidine (B153573) scaffold can be further functionalized to fine-tune its biological and physical properties.

Furthermore, 4-aminopyrimidine derivatives can be used to construct other fused systems like pyrimido[4,5-d]pyrimidines. nih.gov These structures are also known for their biological relevance and have been investigated for applications such as cancer cell growth inhibitors and anti-inflammatory agents. The ability to generate such diverse heterocyclic systems from a single precursor highlights the synthetic utility of this compound.

| Fused Heterocyclic System | Synthetic Strategy | Key Properties and Applications | Reference |

| Thieno[2,3-d]pyrimidines | Cyclization involving the carbothioamide group | Anticancer, anti-proliferative, antibacterial | researchgate.netnih.govresearchgate.net |

| Pyrimido[4,5-d]pyrimidines | Cyclization of 4-aminopyrimidine precursors | Cancer cell growth inhibition, anti-inflammatory | nih.govnih.gov |

| Pyrazolo[1,5-a]thieno[2,3-e]pyrimidines | Multi-step synthesis from pyrimidine precursors | Potential for CNS activity (GABA-A receptor modulation) | mdpi.com |

Exploration in Catalysis and Supramolecular Chemistry

The structural elements of this compound make it an intriguing candidate for applications in catalysis and supramolecular chemistry. The hydrogen bonding capabilities of the amino and carbothioamide groups, coupled with the potential for metal coordination, allow for the design of complex molecular assemblies and catalytic systems.

In supramolecular chemistry, the formation of well-defined structures through non-covalent interactions is a central theme. The ability of pyrimidine derivatives to self-assemble into complex superstructures, such as the flower-shaped aggregates formed by pyrimido[4,5-d]pyrimidine (B13093195) nucleosides, demonstrates the potential for creating organized nanoscale materials. nih.govresearchgate.net The specific hydrogen bonding patterns and pi-pi stacking interactions of this compound could be harnessed to direct the formation of novel supramolecular architectures.

In the realm of catalysis, the compound could serve as a ligand for transition metal catalysts. The coordination of the pyrimidine and carbothioamide moieties to a metal center could influence the catalytic activity and selectivity of the metal complex. Additionally, the incorporation of this molecule into MOFs or coordination polymers could lead to heterogeneous catalysts with active sites tailored for specific chemical transformations. researchgate.net

Emerging Research Frontiers and Synthetic Challenges for this compound

The future of research on this compound is poised for exciting developments, particularly at the intersection of materials science, medicinal chemistry, and sustainable synthesis. Emerging frontiers include the development of "smart" materials that respond to external stimuli, the creation of targeted drug delivery systems based on functionalized MOFs, and the exploration of its derivatives in photodynamic therapy.

A significant research direction is the design of dual-function inhibitors for complex diseases. For example, derivatives of 4-aminopyrimidine-5-carboxaldehyde oxime have been investigated as dual inhibitors of c-Met and VEGFR-2, which are implicated in cancer progression. nih.govnih.gov This highlights the potential for developing multi-targeted agents from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.